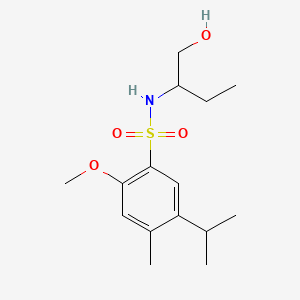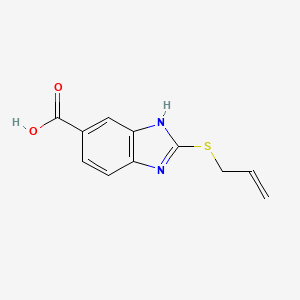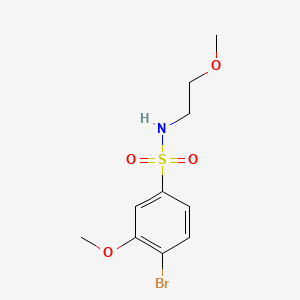![molecular formula C14H18N2O3S B603111 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole CAS No. 1206122-42-0](/img/structure/B603111.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzenesulfonyl group attached to an imidazole ring. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the imidazole ring reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, using methanol and methyl iodide, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
Scientific Research Applications
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the nature of the target and the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole can be compared with other sulfonyl imidazole derivatives, such as:
1-(2-Methoxybenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole: Lacks the methyl group, resulting in different reactivity and properties.
1-(2-Methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
1-(2-Methoxy-5-methylbenzenesulfonyl)-2-(ethyl)-1H-imidazole: The ethyl group instead of the isopropyl group alters its steric and electronic properties.
The uniqueness of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1206122-42-0 |
|---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)14-15-7-8-16(14)20(17,18)13-9-11(3)5-6-12(13)19-4/h5-10H,1-4H3 |
InChI Key |
OMCVTVOWEWVMTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603037.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603039.png)
amine](/img/structure/B603040.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)

amine](/img/structure/B603049.png)

